molecular formula C12H26IN B14510548 N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide CAS No. 62721-67-9

N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide

Cat. No.: B14510548
CAS No.: 62721-67-9
M. Wt: 311.25 g/mol
InChI Key: VKUPPFQSEVNTIP-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This compound is characterized by its unique structure, which includes a butan-1-aminium core with diethyl and 2-methylprop-2-en-1-yl substituents, and an iodide counterion.

Preparation Methods

The synthesis of N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:

    Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide.

    Temperature: Mild to moderate temperatures (20-60°C).

    Reaction Time: Several hours to overnight.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The process generally includes purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide can undergo various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

    Addition Reactions: The double bond in the 2-methylprop-2-en-1-yl group can undergo addition reactions with electrophiles.

Common reagents used in these reactions include halogens, peroxides, and acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide has several scientific research applications:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial and antifungal activities.

    Industry: Utilized in the formulation of disinfectants and sanitizers.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide involves its interaction with cell membranes. The compound can disrupt the lipid bilayer, leading to increased membrane permeability and cell lysis. This is particularly relevant in its antimicrobial activity, where it targets bacterial and fungal cell membranes.

Comparison with Similar Compounds

N,N-Diethyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide can be compared to other quaternary ammonium compounds such as:

    Benzalkonium Chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium Bromide: Commonly used in molecular biology for DNA extraction.

    Tetrabutylammonium Iodide: Used as a phase transfer catalyst in organic synthesis.

The uniqueness of this compound lies in its specific structure, which imparts distinct physicochemical properties and biological activities.

Properties

CAS No.

62721-67-9

Molecular Formula

C12H26IN

Molecular Weight

311.25 g/mol

IUPAC Name

butyl-diethyl-(2-methylprop-2-enyl)azanium;iodide

InChI

InChI=1S/C12H26N.HI/c1-6-9-10-13(7-2,8-3)11-12(4)5;/h4,6-11H2,1-3,5H3;1H/q+1;/p-1

InChI Key

VKUPPFQSEVNTIP-UHFFFAOYSA-M

Canonical SMILES

CCCC[N+](CC)(CC)CC(=C)C.[I-]

Origin of Product

United States

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